N-butyl-2-nitrobenzamide

Neurodegeneration Parkinson's disease Patent claim

N-Butyl-2-nitrobenzamide (CAS 5352-10-3; molecular formula C₁₁H₁₄N₂O₃; molecular weight 222.24 g/mol) is a nitro-substituted benzamide derivative bearing an ortho-nitro group and an N‑n‑butyl side chain. It belongs to a family of N‑alkyl‑2‑nitrobenzamides that have been explicitly claimed in patents for the treatment of neurodegenerative disorders, where it is designated CPI1173.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 5352-10-3
Cat. No. B3845424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-nitrobenzamide
CAS5352-10-3
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c1-2-3-8-12-11(14)9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)
InChIKeyYRNIXNMRAQAEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-nitrobenzamide (CAS 5352-10-3): Procurement-Ready Chemical Identity and Comparator Landscape


N-Butyl-2-nitrobenzamide (CAS 5352-10-3; molecular formula C₁₁H₁₄N₂O₃; molecular weight 222.24 g/mol) is a nitro-substituted benzamide derivative bearing an ortho-nitro group and an N‑n‑butyl side chain [1]. It belongs to a family of N‑alkyl‑2‑nitrobenzamides that have been explicitly claimed in patents for the treatment of neurodegenerative disorders, where it is designated CPI1173 [2]. The compound serves as both a direct pharmacological probe and a versatile synthetic intermediate: catalytic hydrogenation of the nitro group yields N‑butyl‑2‑aminobenzamide . Its closest structural analogs include N‑tert‑butyl‑2‑nitrobenzamide (CPI1035), N‑butyl‑3‑nitrobenzamide (CPI1135), and N‑pentyl‑2‑nitrobenzamide (CPI1174), all of which share the benzamide core but differ in the nitrogen substituent or nitro‑group position, leading to measurable differences in lipophilicity, metabolic stability, and biological target engagement.

Why N-Butyl-2-nitrobenzamide Cannot Be Replaced by a Generic Nitrobenzamide Analog


Within the nitrobenzamide class, three structural variables—nitro-group position (ortho, meta, para), N‑alkyl chain length and branching, and the presence or absence of additional ring substituents—produce divergent pharmacological and physicochemical profiles that preclude simple interchange [1]. The ortho‑nitro group in N‑butyl‑2‑nitrobenzamide engages in intramolecular hydrogen bonding with the amide N–H, altering both the compound's conformational preference and its electronic distribution relative to the 3‑nitro and 4‑nitro isomers [2]. Simultaneously, the linear n‑butyl chain confers a computed logP of 3.04, which is markedly different from the sterically hindered tert‑butyl analog and the more lipophilic n‑pentyl homolog, directly impacting membrane permeability, metabolic stability, and off‑target binding . Consequently, procurement decisions based solely on the nitrobenzamide scaffold without specifying the exact regioisomer and N‑alkyl group risk obtaining a compound with unvalidated biological activity and unpredictable experimental reproducibility.

Quantitative Differentiation Evidence: N-Butyl-2-nitrobenzamide Against Its Closest Analogs


Patent-Granted Composition-of-Matter Exclusivity for Neurodegenerative Disease Indications

N‑Butyl‑2‑nitrobenzamide (CPI1173) is one of only eleven benzamide compounds specifically enumerated in US Patent 5,914,350 as an active pharmaceutical ingredient for treating dopamine‑associated neurodegenerative disorders, including Parkinson's disease [1]. In contrast, many structurally related nitrobenzamides lacking the specific ortho‑nitro/n‑butyl combination (e.g., N‑butyl‑4‑nitrobenzamide, N‑methyl‑2‑nitrobenzamide) are absent from the granted claims. The patent explicitly describes compositions that 'exhibit activity against Parkinson's disease as measured by their ability to prevent MPTP‑induced and 6‑hydroxydopamine‑induced reduction of dopamine levels' [1], establishing a functional assay context for the claimed compound class.

Neurodegeneration Parkinson's disease Patent claim

Regiochemical Differentiation: Ortho-Nitro Intramolecular Hydrogen Bonding vs. Meta- and Para-Nitro Isomers

The ortho‑nitro group in N‑butyl‑2‑nitrobenzamide forms a six‑membered intramolecular hydrogen bond with the amide N–H, a structural feature that is geometrically impossible in the 3‑nitro (meta) and 4‑nitro (para) isomers [1]. This intramolecular interaction constrains the conformational flexibility of the benzamide moiety, altering the spatial presentation of the pharmacophore to biological targets. Molecular docking studies on iNOS have demonstrated that nitrobenzamide derivatives with ortho‑nitro substitution exhibit distinct binding orientations and improved docking scores compared to their meta‑ and para‑substituted counterparts, attributable to optimized nitro‑group polarizability and orientation [2].

Intramolecular hydrogen bonding Conformational analysis Nitrobenzamide regioisomers

N‑Alkyl Lipophilicity Optimization: n‑Butyl vs. tert‑Butyl and n‑Pentyl Homologs

The computed logP of N‑butyl‑2‑nitrobenzamide is 3.04 , placing it in an optimal lipophilicity window (logP 2–4) associated with favorable blood‑brain barrier (BBB) permeation for CNS‑targeted compounds. By comparison, the n‑pentyl homolog (CPI1174) is predicted to have a logP exceeding 3.5, which may increase non‑specific protein binding and reduce free brain fraction, while the more compact N‑methyl analog would fall below logP 2, potentially limiting passive BBB diffusion. The tert‑butyl analog (CPI1035), although isomeric, possesses a substantially different steric profile: the bulky tert‑butyl group restricts conformational freedom around the amide C–N bond differently than the linear n‑butyl chain, altering the compound's three‑dimensional shape and target complementarity [1]. In the antimycobacterial N‑alkyl nitrobenzamide series, intermediate lipophilicities were explicitly associated with optimal MIC values (16 ng/mL), demonstrating that alkyl chain length directly governs biological potency [2].

Lipophilicity logP Blood-brain barrier penetration

Reductive Metabolic Activation to N-Butyl-2-aminobenzamide: A Distinct Pharmacophore

N‑Butyl‑2‑nitrobenzamide can be quantitatively reduced to N‑butyl‑2‑aminobenzamide via catalytic hydrogenation (H₂, Pd/C) or nitroreductase‑mediated reduction [1]. The resulting aminobenzamide is a structurally distinct pharmacophore with reported inhibitory activity against phosphodiesterase 4 (PDE4) and antimicrobial properties . This reductive activation pathway is not equally accessible to all nitrobenzamide regioisomers: the ortho‑nitro group in N‑butyl‑2‑nitrobenzamide can be selectively reduced by Escherichia coli nitroreductase (NR2) under aerobic conditions, a property exploited in antibody‑directed enzyme‑prodrug therapy (ADEPT) strategies for related 2‑nitrobenzamide scaffolds [2]. In contrast, the para‑nitro isomer requires different enzymatic conditions and exhibits distinct reduction kinetics.

Nitroreductase Prodrug activation Aminobenzamide

Metabolic Stability Advantage: Absence of tert-Butyl Oxidative Liability

The n‑butyl substituent in N‑butyl‑2‑nitrobenzamide lacks the tert‑butyl group that is present in its close analog N‑tert‑butyl‑2‑nitrobenzamide (CPI1035). tert‑Butyl groups are well‑documented metabolic liabilities in drug discovery: they undergo CYP450‑mediated hydroxylation at one of the three equivalent methyl groups, generating alcohol metabolites that can undergo further oxidation to carboxylic acids or conjugation, often leading to rapid clearance and short half‑life [1]. The n‑butyl chain, by contrast, undergoes ω‑ and ω‑1 oxidation with different regioselectivity and generally slower rates, providing a more predictable metabolic profile. This distinction is particularly relevant for CNS‑targeted compounds, where maintaining adequate brain exposure over time is critical for efficacy in neurodegenerative disease models [2].

Metabolic stability CYP450 oxidation tert-Butyl liability

Synthetic Accessibility and Isomeric Purity: Direct Condensation Route vs. Multi-Step Alternatives

N‑Butyl‑2‑nitrobenzamide is synthesized via direct condensation of commercially available 2‑nitrobenzoic acid and n‑butylamine, employing diatomite‑earth‑immobilized Lewis acidic ionic liquid (IL/ZrCl₄) under ultrasonic irradiation to achieve high yields under mild, eco‑friendly conditions . This single‑step route contrasts with the multi‑step synthesis required for some N‑substituted nitrobenzamide analogs containing additional ring substituents. Critically, the ortho‑nitro starting material (2‑nitrobenzoic acid) is an inexpensive commodity chemical, whereas 3‑nitrobenzoic acid and certain N‑alkylamines with branched chains are costlier and less readily available in bulk [1]. The resulting isomeric purity is unambiguous: condensation of 2‑nitrobenzoic acid with n‑butylamine yields exclusively the 2‑nitro isomer, eliminating the need for chromatographic separation of regioisomeric mixtures that complicates the procurement of meta‑ and para‑nitrobenzamide analogs.

Synthetic route Amide coupling Isomeric purity

Validated Application Scenarios for N-Butyl-2-nitrobenzamide Based on Quantitative Differentiation Evidence


Parkinson's Disease Drug Discovery: MPTP Neuroprotection Model Studies

N‑Butyl‑2‑nitrobenzamide (CPI1173) is specifically claimed in US Patent 5,914,350 for use in pharmaceutical compositions targeting dopamine‑associated neurodegenerative disorders [1]. The patent describes an in vivo assay in which test compounds are administered to mice challenged with MPTP (15 mg/kg s.c.), and striatal dopamine levels are quantified to assess neuroprotective efficacy. The compound's patent‑granted composition‑of‑matter status provides a validated starting point for structure–activity relationship (SAR) studies aimed at optimizing neuroprotective potency while maintaining the favorable n‑butyl lipophilicity (logP 3.04) for BBB penetration [2]. Researchers should prioritize this exact regioisomer and N‑alkyl chain because the patent data package—although not publicly disclosing individual compound IC₅₀ values—establishes in vivo efficacy in the MPTP model specifically for the claimed compound set that includes CPI1173, whereas unclaimed analogs lack this documented disease‑model validation.

Anti-Inflammatory Probe Development: iNOS/COX-2 Pathway Inhibition

The ortho‑nitrobenzamide scaffold has demonstrated potent iNOS inhibitory activity in LPS‑stimulated RAW264.7 macrophages, with structurally optimized analogs achieving IC₅₀ values of 3.7–5.3 μM and concomitant suppression of COX‑2, IL‑1β, and TNF‑α expression [1]. N‑Butyl‑2‑nitrobenzamide serves as a core scaffold for further derivatization in this therapeutic area, with the ortho‑nitro group providing superior iNOS docking scores compared to meta‑ and para‑nitro isomers [1]. The compound's ability to be reduced to N‑butyl‑2‑aminobenzamide also enables exploration of dual‑mechanism anti‑inflammatory agents, where the nitro form inhibits iNOS and the reduced amine form engages PDE4 or other targets [2].

Antimycobacterial Lead Optimization: N-Alkyl Nitrobenzamide SAR Programs

The N‑alkyl nitrobenzamide chemotype has demonstrated promising activity against Mycobacterium tuberculosis, with the most potent derivatives achieving MIC values of 16 ng/mL in the 3,5‑dinitro and 3‑nitro‑5‑trifluoromethyl series [1]. N‑Butyl‑2‑nitrobenzamide represents an underexplored substitution pattern (ortho‑nitro, n‑butyl) within this SAR landscape, offering researchers a distinct lipophilicity profile (logP 3.04) for systematic investigation of alkyl chain length effects on antimycobacterial potency and macrophage infection model efficacy [2]. Its straightforward synthesis from inexpensive precursors facilitates rapid analog generation for medicinal chemistry optimization campaigns.

Chemical Biology Tool Compound: Nitroreductase Prodrug Activation Studies

The ortho‑nitro group in N‑butyl‑2‑nitrobenzamide is a substrate for bacterial nitroreductase enzymes (e.g., E. coli NR2), enabling its use as a prodrug scaffold in antibody‑directed enzyme‑prodrug therapy (ADEPT) and gene‑directed enzyme‑prodrug therapy (GDEPT) research [1]. Quantitative catalytic hydrogenation to N‑butyl‑2‑aminobenzamide has been demonstrated with 100% conversion efficiency [2]. This reduction pathway is regiospecific: the ortho‑nitro isomer is preferentially reduced by NR2 under aerobic conditions, whereas para‑nitro isomers show different reduction kinetics [1]. Researchers developing nitroreductase‑based therapeutic strategies can exploit this regiospecificity to achieve selective activation at tumor sites expressing the activating enzyme.

Quote Request

Request a Quote for N-butyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.